molecular formula C8H10ClF2NO B13107287 (2-(Difluoromethoxy)phenyl)methanamine hydrochloride

(2-(Difluoromethoxy)phenyl)methanamine hydrochloride

Katalognummer: B13107287
Molekulargewicht: 209.62 g/mol
InChI-Schlüssel: CFJLRVZFIJPKPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Difluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a difluoromethoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Difluoromethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and various substituted phenylmethanamines .

Wissenschaftliche Forschungsanwendungen

(2-(Difluoromethoxy)phenyl)methanamine hydrochloride is used in a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (2-(Difluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its effectiveness in various biological assays. The compound can modulate the activity of enzymes and receptors by acting as an inhibitor or activator, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Bromo-2-(difluoromethoxy)phenyl)methanamine hydrochloride
  • (5-Chloro-2-(difluoromethoxy)phenyl)methanamine hydrochloride

Uniqueness

(2-(Difluoromethoxy)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C8H10ClF2NO

Molekulargewicht

209.62 g/mol

IUPAC-Name

[2-(difluoromethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H9F2NO.ClH/c9-8(10)12-7-4-2-1-3-6(7)5-11;/h1-4,8H,5,11H2;1H

InChI-Schlüssel

CFJLRVZFIJPKPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN)OC(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.